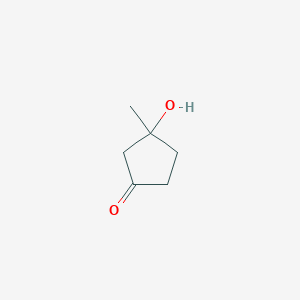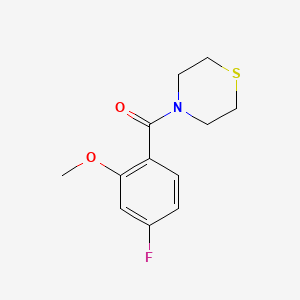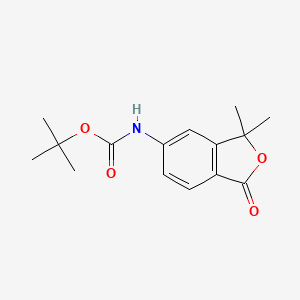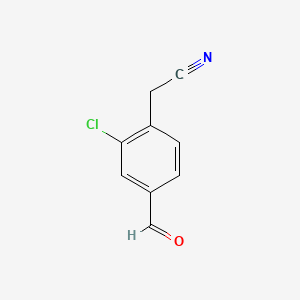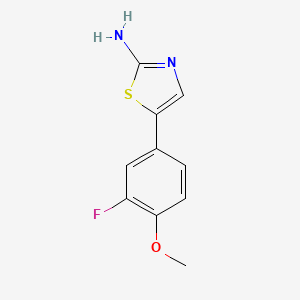
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is a compound that features a unique adamantane structure fused with a pyrimidine ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the pyrimidine ring is a heterocyclic aromatic organic compound. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl group can be introduced through various methods, such as the reaction of adamantane with halogenating agents followed by substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors like urea and β-diketones.
Coupling of Adamantyl and Pyrimidine Moieties: The final step involves coupling the adamantyl derivative with the pyrimidine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups like hydroxyl or carbonyl.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, dihydropyrimidine compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and proteins. The pyrimidine ring can interact with nucleic acids and enzymes, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylacetic acid: Known for its use in the synthesis of bioactive compounds.
1-Adamantylamine: Studied for its antiviral properties.
5-Methyluracil: A pyrimidine derivative with applications in medicine.
Uniqueness
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is unique due to the combination of the adamantyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
76849-32-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-(1-adamantyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2/c1-9-8-17(14(19)16-13(9)18)15-5-10-2-11(6-15)4-12(3-10)7-15/h8,10-12H,2-7H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
RVCJPYOFOLUABM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


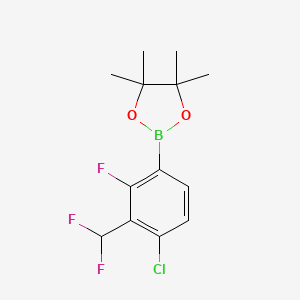
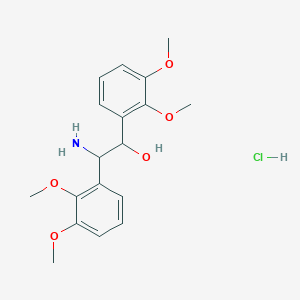
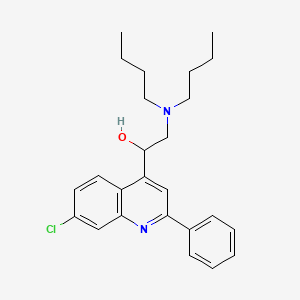


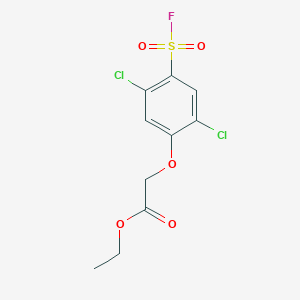
![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
